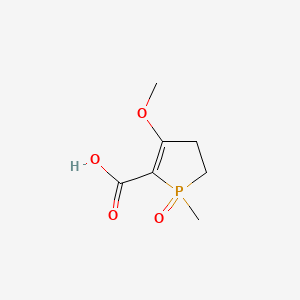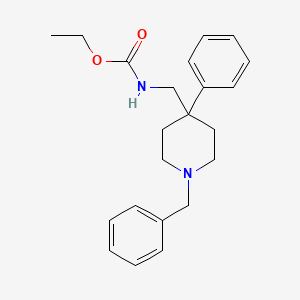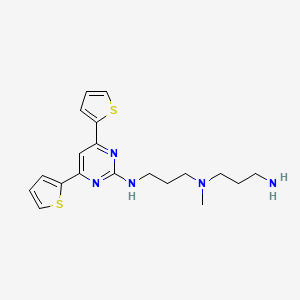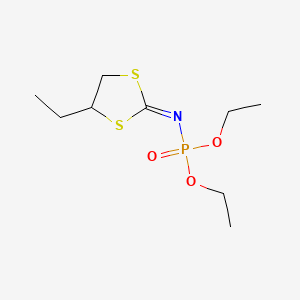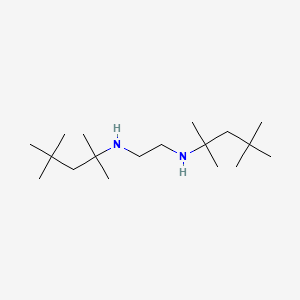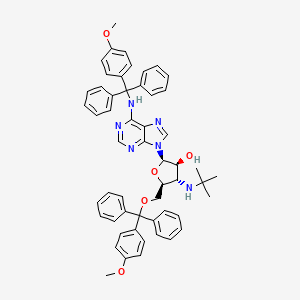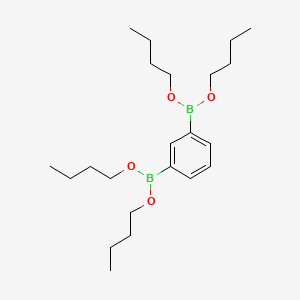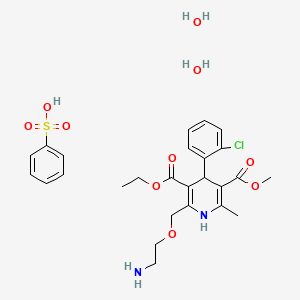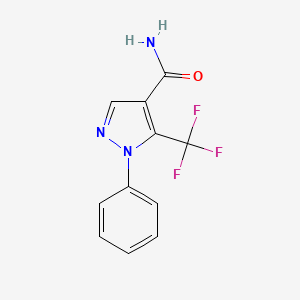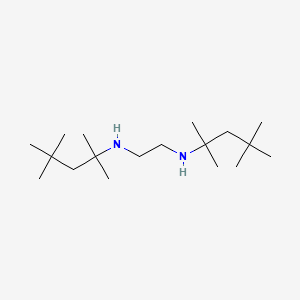
N,N'-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine is a chemical compound known for its unique structure and properties. It is a derivative of ethylenediamine, where the hydrogen atoms are replaced by 2,4,4-trimethyl-2-pentyl groups. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine typically involves the reaction of ethylenediamine with 2,4,4-trimethyl-2-pentyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the ethylenediamine.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine involves large-scale reactors where ethylenediamine and 2,4,4-trimethyl-2-pentyl chloride are mixed in the presence of a catalyst. The reaction mixture is heated to a specific temperature to facilitate the reaction, and the product is purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or sodium cyanide are employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted ethylenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine is used in several scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved include coordination with metal centers and hydrogen bonding with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(2,4,4-trimethyl-2-pentyl)-1,2-diaminopropane
- N,N’-Bis(2,4,4-trimethyl-2-pentyl)-1,3-diaminopropane
Uniqueness
N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it more stable and reactive compared to other similar compounds, allowing for a broader range of applications in various fields.
Eigenschaften
CAS-Nummer |
4495-48-1 |
|---|---|
Molekularformel |
C18H40N2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
N,N'-bis(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H40N2/c1-15(2,3)13-17(7,8)19-11-12-20-18(9,10)14-16(4,5)6/h19-20H,11-14H2,1-10H3 |
InChI-Schlüssel |
DCRAECRBHQMGEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)NCCNC(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


